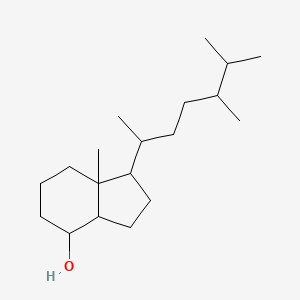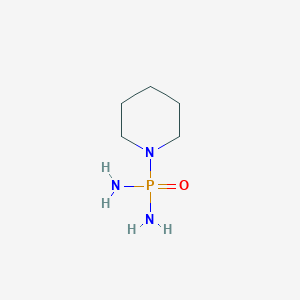![molecular formula C22H16N4O22S6 B14692405 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 27728-44-5](/img/structure/B14692405.png)
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with the molecular formula C22H16N4O22S6 and a molecular weight of 880.766 g/mol . This compound is known for its intricate structure, which includes multiple sulfonic acid groups and hydrazinylidene linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can result in the formation of hydrazine derivatives .
Applications De Recherche Scientifique
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique chemical properties In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of dyes and pigments due to its vibrant color properties .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazinylidene groups can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of hydrazinylidene and sulfonic acid groups. Similar compounds include 2,7-Naphthalenedisulfonic acid derivatives and other hydrazinylidene-substituted naphthalene compounds . These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
27728-44-5 |
|---|---|
Formule moléculaire |
C22H16N4O22S6 |
Poids moléculaire |
880.8 g/mol |
Nom IUPAC |
4,5-dihydroxy-3,6-bis[(2-hydroxy-3,5-disulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O22S6/c27-19-10(3-8(49(31,32)33)5-14(19)53(43,44)45)23-25-17-12(51(37,38)39)1-7-2-13(52(40,41)42)18(22(30)16(7)21(17)29)26-24-11-4-9(50(34,35)36)6-15(20(11)28)54(46,47)48/h1-6,27-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
Clé InChI |
NRCDCCPVJJUVMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



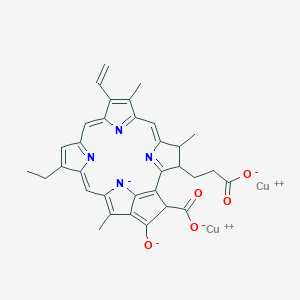
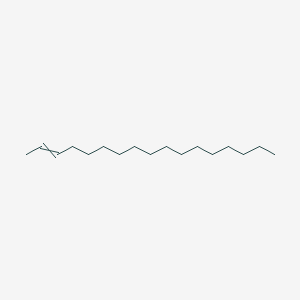
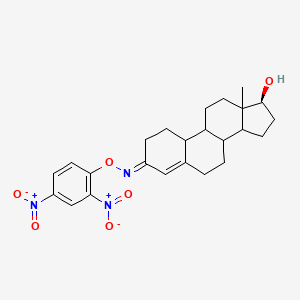
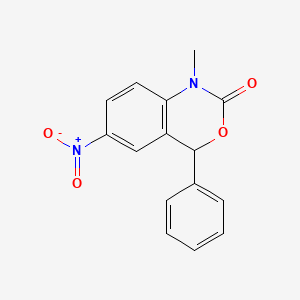
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
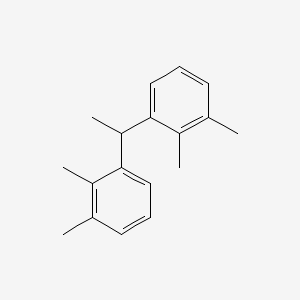
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
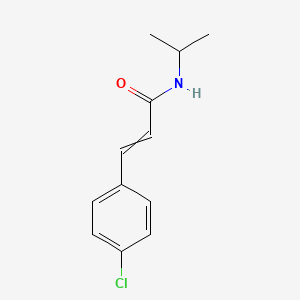
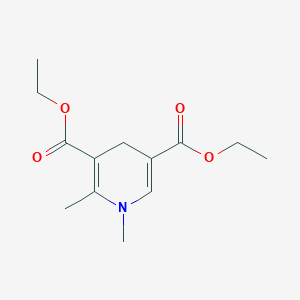
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

